molecular formula C18H24N2O4 B112975 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 752234-64-3

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B112975
CAS No.: 752234-64-3
M. Wt: 332.4 g/mol
InChI Key: ICAYJBMICZNBCC-UHFFFAOYSA-N
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Description

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] is a spirocyclic compound combining an indole and piperidine moiety. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 1'-position of the piperidine ring, a methoxy substituent at the 5-position of the indole ring, and a ketone at the 2-position (Fig. 1). The compound has the chemical formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.39416 g/mol . Its InChI code and synonyms, such as tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, are well-documented .

The Boc group enhances solubility and stability during synthetic processes, while the methoxy substitution may influence electronic and steric properties, affecting biological activity . Safety data indicate that the compound is harmful via inhalation, skin contact, or ingestion, requiring careful handling .

Properties

IUPAC Name

tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYJBMICZNBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591839
Record name tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752234-64-3
Record name tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalytic System

The reaction employs 5-bromoindole and sodium methoxide in methanol, catalyzed by a nitrogen-containing heterocycle (e.g., 1,10-phenanthroline) and a monovalent copper complex (e.g., CuI). Optimal parameters include:

  • Temperature : 80–120°C

  • Time : 5–10 hours

  • Catalyst loading : 5–10 wt% relative to substrate

  • Molar ratio (NaOMe:5-bromoindole): 1.3:1 to 2:1

This system achieves >95% conversion of 5-bromoindole with >90% selectivity for 5-methoxyindole. Competing pathways, such as C3-methoxylation or dimerization, are suppressed due to the steric and electronic effects of the catalyst.

Spirocyclization Strategies for Indole-Piperidine Fusion

The spiro[indole-3,4'-piperidine] core is constructed via acid-mediated cyclization, adapting Pictet–Spengler methodology. Key modifications address the steric demands introduced by the 5-methoxy group.

Pictet–Spengler Reaction Protocol

  • Substrate Preparation : 5-Methoxytryptamine derivatives are synthesized by reductive amination of 5-methoxyindole-3-acetaldehyde.

  • Cyclization : Reaction with piperidin-4-one under acetic acid catalysis (0.1 M, reflux, 12–24 hours) yields the spirocyclic intermediate.

  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), achieving 65–85% isolated yield.

Stereochemical Considerations

The reaction produces a racemic mixture due to the planar chirality at the spiro carbon. Enantioselective variants using chiral Brønsted acids (e.g., BINOL-phosphoric acid) remain under development but show promise for >80% ee in model systems.

Introduction of the tert-butoxycarbonyl (Boc) group ensures stability during subsequent synthetic manipulations. Two principal methods are employed:

Method A: Direct Bocylation with Boc₂O

  • Reagents : Di-tert-butyl dicarbonate (2.2 eq), triethylamine (3.0 eq)

  • Solvent : Dichloromethane (0.2 M)

  • Conditions : 0°C to room temperature, 2–4 hours

  • Yield : 89–93%

Method B: In Situ Carbamate Formation

  • Reagents : Triphosgene (0.33 eq), tert-butanol (3.0 eq)

  • Solvent : THF (0.1 M)

  • Conditions : –10°C, 1 hour, followed by neutralization with NaHCO₃

  • Yield : 78–85%

Method A is preferred for large-scale synthesis due to operational simplicity and reduced toxicity.

Industrial-Scale Optimization

Adapting laboratory procedures for manufacturing requires addressing solvent volumes, catalyst recovery, and thermal management.

Continuous Flow Reactor Design

  • Methoxyindole Synthesis : Tubular reactor (ID 2 mm, L 10 m) with CuI/1,10-phenanthroline immobilized on Al₂O₃ support.

    • Residence time : 30 minutes

    • Throughput : 1.2 kg/day

    • Purity : 99.2% (HPLC)

Spirocyclization in Plug-Flow Systems

  • Reactor type : Packed-bed with Amberlyst-15 catalyst

  • Temperature : 110°C

  • Pressure : 8 bar

  • Conversion : 98%

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

TechniqueKey Features IdentifiedSource
¹H NMR (600 MHz)δ 7.25 (d, J=8.4 Hz, H-4), δ 3.85 (s, OCH₃), δ 1.45 (s, Boc C(CH₃)₃)
¹³C NMR154.8 ppm (oxo carbonyl), 80.1 ppm (Boc quaternary C), 55.9 ppm (OCH₃)
HRMSm/z 332.39416 [M+H]⁺ (calc. 332.39400 for C₁₈H₂₄N₂O₄)
X-ray DiffractionSpiro C–N bond length: 1.47 Å, indole/piperidine dihedral angle: 88.7°

Comparative Evaluation of Synthetic Routes

The table below contrasts three representative methods for constructing the target compound:

ParameterMethod 1 (Stepwise)Method 2 (Convergent)Method 3 (Flow Chemistry)
Total Steps754
Overall Yield41%58%67%
Key AdvantageHigh purityReduced wasteScalability
Largest Cost DriverChromatographyBoc₂O usageCatalyst immobilization
Purity (HPLC)99.5%98.8%99.1%

Chemical Reactions Analysis

Types of Reactions: 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to nucleophilic substitution reactions.

    Hydrolysis: The Boc protecting group can be removed via hydrolysis using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, or halides

    Hydrolysis: TFA, HCl, or other strong acids

Major Products:

  • Oxidation products may include ketones, aldehydes, or carboxylic acids.
  • Reduction products typically involve alcohols or alkanes.
  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Hydrolysis results in the removal of the Boc group, yielding the free amine.

Scientific Research Applications

Medicinal Chemistry Applications

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] has been investigated for its potential therapeutic effects:

Anticancer Activity

Several studies have indicated that spirocyclic compounds can exhibit anticancer properties. For instance:

  • Study Findings : A study demonstrated that derivatives of spiro[indole-piperidine] exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective capabilities of this compound:

  • Mechanism of Action : The compound may modulate pathways associated with neurodegenerative diseases, potentially offering protective effects against neuronal damage .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its complex structure:

Synthesis of Bioactive Molecules

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] can be utilized to synthesize various bioactive molecules:

  • Synthetic Routes : It can be used as a building block for the synthesis of other indole-based compounds which are known for their biological activities .

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized a series of spiro[indole-piperidine] compounds including 1'-Boc derivatives. They evaluated their cytotoxicity against breast cancer cell lines and found significant activity compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective potential of this compound in models of Parkinson's disease. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates .

Mechanism of Action

The mechanism of action of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. The Boc group provides stability and can be removed under physiological conditions to release the active compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] include:

Compound Name CAS Number Substituents Key Features
1'-Boc-5-chloro derivative 252882-60-3 5-Cl, Boc Chlorine substituent enhances lipophilicity; potential for halogen bonding
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 205383-87-5 Pyrrolidine core Smaller ring size (pyrrolidine vs. piperidine) alters conformational flexibility
1'-Boc-1,2-dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] 84060-08-2 Benzoxazine core Oxygen atom in benzoxazine increases polarity; impacts metabolic stability
5-Methoxy derivative (target compound) 180465-84-3 5-OCH₃, Boc Methoxy group improves solubility; modulates electron density in indole ring

Substituent Impact :

  • Chloro vs.
  • Core Modifications : Replacing piperidine with pyrrolidine (CAS 205383-87-5) reduces ring size, increasing steric strain and altering binding kinetics .

Molecular Docking and Binding Interactions

  • Hydrophobic Cavity Adaptation : Piperidine derivatives with bulky substituents (e.g., 3-phenylbutyl) adopt opposing orientations in the S1R ligand cavity, maintaining salt bridges with Glu172 while accommodating larger hydrophobic pockets . The Boc group in the target compound may similarly stabilize binding through hydrophobic interactions.
  • RMSD Analysis : Compounds with RMSD > 4 Å (e.g., 37, 62) exhibit divergent piperidine orientations but retain key interactions, highlighting structural flexibility .

Biological Activity

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] is a synthetic compound belonging to the class of spirocyclic indoles. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 752234-64-3

The specific biological targets of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] are currently unknown. However, its structure allows for interactions with various biochemical pathways that could lead to significant pharmacological effects.

Potential Mechanisms

  • Anticancer Activity : Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptotic cell death in neoplastic cells by alkylating DNA under hypoxic conditions .
  • Antimicrobial Properties : The presence of methoxy and carbonyl groups in indole derivatives is often associated with antimicrobial activity. Research indicates that related compounds exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Biochemical Pathways

The lack of detailed studies on the specific biochemical pathways affected by this compound makes it challenging to provide a comprehensive overview. However, general pathways influenced by indole derivatives include:

  • Cell Cycle Regulation : Indoles can affect proteins involved in cell cycle progression, potentially leading to growth inhibition in cancer cells.
  • Signal Transduction : These compounds may interfere with signaling pathways that regulate apoptosis and proliferation.

Pharmacokinetics

Currently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] are not well characterized. Understanding these properties is crucial for evaluating its therapeutic potential.

Anticancer Studies

A study focusing on indole derivatives demonstrated that certain compounds could significantly reduce the viability of various cancer cell lines. For example:

  • Compound A (similar structure): Reduced viability in MDA-MB-231 cells by 55% at a concentration of 10 μM over three days .

Antimicrobial Activity

Research has indicated that similar indole derivatives possess antimicrobial properties:

CompoundMIC (μM)Activity
Compound B33Against Staphylococcus epidermidis
Compound C22.7Against methicillin-resistant S. aureus

These findings suggest that 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] may share similar biological activities.

Comparison with Similar Compounds

The biological activity of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] can be compared to other indole derivatives:

Compound NameStructureBiological Activity
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole]Lacks methoxy groupReduced reactivity
1'-Boc-1,2-dihydro-5-hydroxy-spiro[3H-indole]Hydroxyl group instead of methoxyAltered solubility
1'-Boc-1,2-dihydro-5-chloro-spiro[3H-indole]Chloro substituentChanged electronic properties

The presence of the methoxy group in 1'-Boc-1,2-dihydro-5-methoxy may enhance its reactivity and interaction with biological targets compared to its analogs.

Q & A

Q. What are the optimized synthetic routes for 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine], and what catalytic systems are most effective?

The synthesis of spiro[indole-3,4'-piperidine] derivatives typically involves multi-step protocols. For example, a two-step methodology using oxindole derivatives and diketene acetals (DDs) under DIPEA catalysis (2.2 mmol) in DMF yields symmetrical spiro compounds with high purity . Key intermediates like Boc-protected piperidine moieties (CAS: 346701-12-0) are synthesized via nucleophilic substitution or condensation reactions, followed by cyclization under mild acidic conditions . Optimized reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) minimize side reactions.

Q. How can structural impurities in the final compound be identified and resolved during purification?

Impurities often arise from incomplete Boc deprotection or residual solvents. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry is critical for identifying byproducts such as tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives . Recrystallization using ethanol/water mixtures (7:3 v/v) at −20°C improves purity (>95%) by removing unreacted starting materials .

Q. What spectroscopic techniques are most reliable for confirming the spirocyclic structure?

  • 1H/13C NMR : Distinct signals for the spiro carbon (C-3) at δ ~70–75 ppm and the Boc group’s tert-butyl protons (δ 1.4–1.5 ppm) confirm the scaffold .
  • IR Spectroscopy : Stretching vibrations at ~1680–1700 cm⁻¹ (C=O of oxindole) and ~1250 cm⁻¹ (Boc C-O) validate functional groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for asymmetric spiro derivatives .

Advanced Research Questions

Q. What strategies are employed to study the compound’s conformational dynamics and their impact on biological activity?

Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) and NOESY NMR are used to analyze the equilibrium between chair and boat conformations of the piperidine ring. Substituents at C-5 (e.g., methoxy vs. fluoro) influence ring puckering, which correlates with receptor binding affinities . For example, replacing 5-methoxy with 5-fluoro (CAS: 1159094-07-1) alters steric interactions in the GHS-R1a binding pocket .

Q. How can contradictory data on anti-proliferative activity across cell lines be systematically addressed?

Discrepancies in IC50 values (e.g., in MCF-7 vs. HeLa cells) require:

  • Dose-response assays (MTT or CellTiter-Glo) with triplicate technical replicates.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Off-target profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Metabolic stability assays : Liver microsome studies (human/rat) assess whether differential CYP450 metabolism explains variability .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties and optimize bioavailability?

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (~2.5), aqueous solubility (−4.5 logS), and blood-brain barrier permeability (low) based on the Boc group’s hydrophobicity .
  • Molecular Docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., methoxy demethylation) .
  • Salt Formation : Co-crystallization with HCl or sodium citrate improves solubility for in vivo studies .

Methodological Challenges and Solutions

Q. How can enantiomeric purity be achieved in asymmetric spiro[indole-3,4'-piperidine] derivatives?

Chiral resolution via HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers with >99% ee. Alternatively, asymmetric catalysis using (R)-BINAP or Jacobsen’s thiourea catalysts induces chirality during spirocyclization .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this scaffold?

  • Analog Library Synthesis : Systematic modification of substituents (e.g., 5-methoxy → 5-Cl, 5-CN) .
  • Free-Wilson Analysis : Quantifies contributions of substituents (e.g., Boc group enhances metabolic stability by 30%) .
  • 3D-QSAR (CoMFA/CoMSIA) : Aligns molecular fields (steric, electrostatic) with bioactivity data to guide lead optimization .

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